Ramatroban ((+)-(3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9- carbazolepropanoic acid, CAS 116649-85-5) [ [] ] is a potent dual antagonist of thromboxane A2 (TXA2) receptor (also known as the TP receptor) and the prostaglandin D2 receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). [ [], [], [] ] It plays a crucial role in scientific research, particularly in studies focused on inflammatory diseases and their underlying mechanisms.
A chemoenzymatic asymmetric route, utilizing both lipases and oxidoreductases, has been developed for the synthesis of enantiopure (R)-ramatroban. [ [] ] One method involves lipase-catalyzed resolution of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol through stereocontrolled acylation with CAL-B lipase. Alternatively, the same enantiopure alcohol, a key building block for ramatroban synthesis, can be obtained through bioreduction of 4,9-dihydro-1H-carbazol-3(2H)-one using ADH-A. [ [] ] Inversion of the absolute configuration of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol is crucial in the synthetic route. This process needs optimization to prevent racemization of the azide intermediate. Ultimately, enantiopure (R)-ramatroban is produced through the formation of the corresponding amine and functionalization of both exocyclic and indole nitrogen atoms. [ [] ]
Ramatroban primarily acts as a dual antagonist, targeting both the TP receptor and the CRTH2 receptor. [ [], [], [] ] This dual antagonism yields multiple effects:
TXA2/TP Receptor Antagonism: By blocking the TP receptor, ramatroban inhibits the effects of TXA2, a potent vasoconstrictor that also promotes platelet aggregation. [ [], [], [], [] ] This leads to:
PGD2/CRTH2 Receptor Antagonism: Ramatroban blocks the CRTH2 receptor, preventing PGD2 from exerting its effects. [ [], [], [] ] This results in:
Allergic Rhinitis: Studies highlight the efficacy of ramatroban in alleviating nasal symptoms associated with allergic rhinitis, including sneezing, rhinorrhea, and nasal obstruction. [ [], [], [], [], [], [], [], [] ] This is attributed to its ability to:
Asthma: Research suggests a potential role for ramatroban in managing asthma, a chronic inflammatory airway disease. [ [], [], [] ] This is linked to its capacity to:
Cardiovascular Disease: Ramatroban shows promise in preclinical studies investigating cardiovascular conditions, such as atherosclerosis. [ [], [], [] ] Its potential benefits stem from its ability to:
COVID-19: Emerging research suggests a potential role for ramatroban in managing COVID-19, specifically in addressing the cytokine storm and thrombotic complications associated with the disease. [ [], [], [], [], [], [] ] This potential stems from:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: